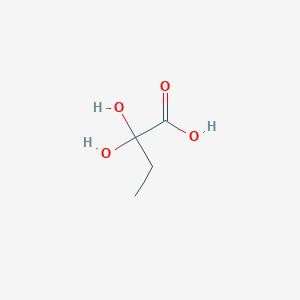

2,2-Dihydroxybutanoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2,2-Dihydroxybutanoic acid is an organic compound with the molecular formula C4H8O4. It is a type of hydroxy acid, characterized by the presence of two hydroxyl groups attached to the second carbon of the butanoic acid chain.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,2-Dihydroxybutanoic acid can be synthesized through various methods. One notable method involves the biosynthesis pathway using homoserine as an intermediate. This pathway includes the production of 2-hydroxy gamma butyrolactone, which is then converted to this compound .

Industrial Production Methods: Industrial production of this compound often involves biotechnological processes, utilizing genetically modified strains to enhance the yield and efficiency of the biosynthesis pathway. These methods are designed to be cost-effective and environmentally friendly, making them suitable for large-scale production .

Chemical Reactions Analysis

2,3-Dihydroxybutanoic Acid (2,3-DHB)

-

Epoxidation-Hydrolysis Pathway :

Crotonic acid undergoes epoxidation with hydrogen peroxide (H₂O₂) catalyzed by WO₃, forming 3-methyloxirane-2-carboxylic acid. Acidic or neutral hydrolysis of this epoxide yields 2,3-DHB (Fig. 1) .

2,4-Dihydroxybutanoic Acid (2,4-DHB)

-

Biocatalytic Synthesis :

Engineered Escherichia coli produces 2,4-DHB via a methanol assimilation pathway. Pyruvate and formaldehyde condense using pyruvate-dependent aldolase, followed by enzymatic hydrogenation .

Atmospheric Oxidation of Analogous Hydroxy Acids

-

OH Radical-Initiated Oxidation :

Butenoic acid derivatives (e.g., 3-butenoic acid) react with OH radicals, forming products like dihydroxybutanoic acids through retro-aldol and hydration mechanisms .

Hydrolytic Degradation of Substituted Poly(lactic acid)s

-

Substituted poly(DL-lactic acid)s (e.g., poly(DL-2-hydroxybutanoic acid)) degrade faster in phosphate buffer (80°C) due to reduced steric hindrance compared to longer-chain derivatives .

Comparative Reaction Pathways

Functional Group Influence on Reactivity

-

Carboxyl Group Effects :

-

Steric and Electronic Factors :

Scientific Research Applications

2,2-Dihydroxybutanoic acid has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of various organic compounds and polymers.

Biology: The compound is studied for its role in metabolic pathways and its potential as a biomarker for certain diseases.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug development and as a precursor for pharmaceutical compounds.

Industry: It is utilized in the production of biodegradable polymers and as an intermediate in the synthesis of specialty chemicals

Mechanism of Action

The mechanism of action of 2,2-dihydroxybutanoic acid involves its interaction with specific molecular targets and pathways. The hydroxyl groups play a crucial role in its reactivity, allowing it to participate in various biochemical reactions. These interactions can influence metabolic processes and cellular functions, making it a compound of interest in both basic and applied research .

Comparison with Similar Compounds

2,3-Dihydroxybutanoic acid: Another hydroxy acid with hydroxyl groups on the second and third carbons.

2,4-Dihydroxybutanoic acid: A compound with hydroxyl groups on the second and fourth carbons.

2,3-Dihydroxybenzoic acid: A hydroxy acid with a benzene ring structure

Uniqueness: 2,2-Dihydroxybutanoic acid is unique due to the specific positioning of its hydroxyl groups, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .

Q & A

Basic Research Questions

Q. How can researchers differentiate between stereoisomers of dihydroxybutanoic acids, such as 2,2-dihydroxybutanoic acid and its positional isomers (e.g., 2,4- or 3,4-dihydroxybutanoic acid)?

- Methodological Answer :

- Chiral Chromatography : Use chiral stationary phases (e.g., polysaccharide-based columns) to separate enantiomers based on stereochemical interactions .

- Mass Spectrometry (MS) : Combine high-resolution MS with fragmentation patterns to distinguish positional isomers. For example, this compound (CAS 55833-34-6) has distinct fragmentation compared to 3,4-dihydroxybutanoic acid (a biomarker in diabetic retinopathy) .

- Nuclear Magnetic Resonance (NMR) : Analyze coupling constants and chemical shifts to confirm hydroxyl group positions .

Q. What are the optimal synthetic routes for producing enantiomerically pure this compound?

- Methodological Answer :

- Biocatalytic Methods : Use stereoselective enzymes (e.g., dehydrogenases) to reduce α-keto precursors, ensuring high enantiomeric excess .

- Chiral Pool Synthesis : Start with chiral building blocks (e.g., tartaric acid derivatives) to retain stereochemical integrity during synthesis .

- Quality Control : Validate purity via polarimetry and chiral HPLC .

Advanced Research Questions

Q. How does this compound participate in human metabolic pathways, and what are its implications in disease progression?

- Methodological Answer :

- Metabolomics Studies : Use LC-MS/MS to track isotopic labeling of this compound in cell cultures or animal models, identifying its role in ketone body metabolism or sphingolipid signaling .

- Disease Linkages : In diabetic complications, correlate this compound levels with clinical parameters (e.g., eGFR decline, HbA1c) using multivariate regression models .

- Pathway Analysis : Map interactions via KEGG or Reactome databases to uncover connections to insulin resistance or oxidative stress .

Q. What analytical challenges arise when quantifying this compound in biological matrices, and how can they be mitigated?

- Methodological Answer :

- Matrix Effects : Employ isotope-labeled internal standards (e.g., ¹³C-labeled analogs) to correct for ion suppression in LC-MS .

- Sample Preparation : Use solid-phase extraction (SPE) with hydrophilic-lipophilic balance (HLB) cartridges to isolate the compound from urine or plasma .

- Validation : Follow FDA guidelines for precision (CV <15%) and accuracy (80–120% recovery) in method validation .

Q. How can researchers resolve contradictions in experimental data regarding the biological activity of this compound?

- Methodological Answer :

- Replication Studies : Perform multi-center trials to confirm associations with diabetic retinopathy or neuropathy .

- Systems Biology : Integrate transcriptomic and metabolomic data to identify compensatory pathways that may mask effects .

- False Discovery Rate (FDR) Control : Apply q-value statistical frameworks to distinguish true positives from noise in high-throughput datasets .

Q. Data Analysis & Interpretation

Q. What statistical frameworks are most robust for analyzing the association between this compound and clinical outcomes in longitudinal studies?

- Methodological Answer :

- Mixed-Effects Models : Account for intra-subject variability in repeated-measures designs .

- Machine Learning : Use random forest or LASSO regression to prioritize metabolites predictive of outcomes (e.g., AUROC >0.9 for retinopathy progression) .

- Meta-Analysis : Pool data from independent cohorts to strengthen evidence for weak associations .

Properties

CAS No. |

50603-32-2 |

|---|---|

Molecular Formula |

C4H8O4 |

Molecular Weight |

120.10 g/mol |

IUPAC Name |

2,2-dihydroxybutanoic acid |

InChI |

InChI=1S/C4H8O4/c1-2-4(7,8)3(5)6/h7-8H,2H2,1H3,(H,5,6) |

InChI Key |

DLVZBSZXZDGKQY-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C(=O)O)(O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.